
5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The structure of this compound consists of an oxazolidinone ring attached to a phenoxyphenyl group, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone typically involves the reaction of 2-phenoxybenzylamine with ethyl chloroformate under basic conditions to form the corresponding carbamate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its antibiotic properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Cycloserine: An antibiotic with a different structure but similar antibacterial properties.
Uniqueness
5-((2-Phenoxyphenyl)methyl)-2-oxazolidinone is unique due to its specific phenoxyphenyl group, which imparts distinct chemical properties and potentially different biological activities compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
62826-06-6 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-[(2-phenoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-11-14(20-16)10-12-6-4-5-9-15(12)19-13-7-2-1-3-8-13/h1-9,14H,10-11H2,(H,17,18) |
InChI Key |
LHXAGJAXGAUXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




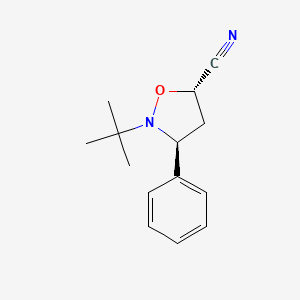
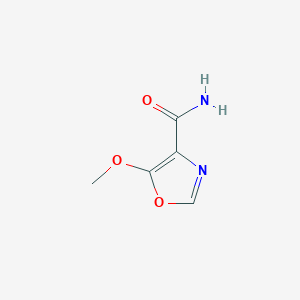
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)


![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
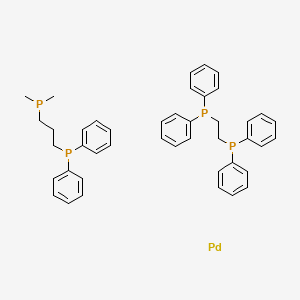
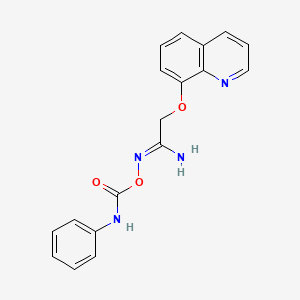
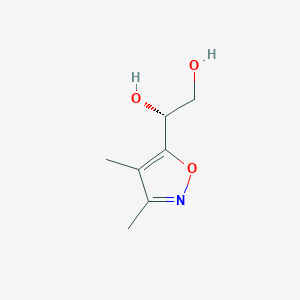

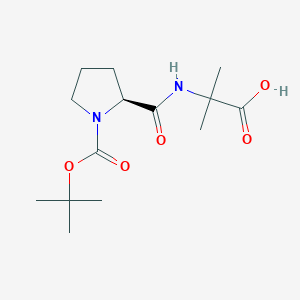
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
